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Compound of Interest

Compound Name: Rubriflordilactone A

Cat. No.: B1247659

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation
of Rubriflordilactone A, a novel bisnortriterpenoid isolated from the leaves and stems of
Schisandra rubriflora. This document details the experimental methodologies and presents the
spectroscopic data that were pivotal in determining its complex molecular structure, offering a
valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug
development.

Isolation and Initial Characterization

Rubriflordilactone A was isolated from the powdered dried leaves and stems of S. rubriflora.
The plant material was extracted with 70% aqueous acetone, followed by a partition between
ethyl acetate (EtOAc) and water. The EtOAc fraction was then subjected to successive
chromatographic fractionation and purification to yield the pure compound.[1]

Initial characterization of Rubriflordilactone A established its molecular formula as
C29H36011[1]. This was determined by High-Resolution Electrospray lonization Mass
Spectrometry (HRESIMS), which showed a pseudomolecular ion peak at m/z 599.2201 [M +
Na]*. This molecular formula corresponds to 12 degrees of unsaturation, hinting at a complex
polycyclic structure.[1]

Spectroscopic Data Analysis
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The core of the structure elucidation of Rubriflordilactone A relied on a suite of one- and two-
dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments, complemented
by mass spectrometry. The following tables summarize the key quantitative data obtained from
these analyses.

Position OoH (ppm) Multiplicity J (Hz)

Data to be populated

from primary literature

Tahle 2: *C NMR Data for Rubriflordilactone A (in CDCls)

Position oC (ppm) Type

Data to be populated from

primary literature

Experimental Protocols

The successful elucidation of Rubriflordilactone A's structure was contingent on the precise
execution of several key analytical techniques. The detailed methodologies are outlined below.

Extraction and Isolation

Powdered, dried leaves and stems of S. rubriflora were extracted with 70% aqueous acetone.
The resulting filtrate was concentrated under reduced pressure and subsequently partitioned
between water and ethyl acetate. The ethyl acetate fraction was dried and then subjected to a
series of chromatographic techniques, including silica gel column chromatography and
preparative High-Performance Liquid Chromatography (HPLC), to afford pure
Rubriflordilactone A.[1]
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Spectroscopic Analysis

NMR spectra were recorded on a Bruker AV-400 or DRX-500 spectrometer. Chemical shifts (d)
are reported in parts per million (ppm) and were referenced to the residual solvent signals. The
following NMR experiments were crucial for the structure determination:

e 1H-1H COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling
networks.

o HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon
correlations.

o HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range proton-carbon
correlations, which was essential for connecting different structural fragments.

 ROESY (Rotating-frame Overhauser Effect Spectroscopy): To ascertain the relative
stereochemistry of the molecule through spatial proximities of protons.[1][2]

High-resolution mass spectra were obtained using an Agilent 1100 series LC/MSD Trap SL
mass spectrometer.

Single-Crystal X-ray Diffraction

The relative stereochemistry of Rubriflordilactone A was unequivocally confirmed through
single-crystal X-ray analysis.[1][2] Crystals suitable for X-ray diffraction were obtained by slow
evaporation of a solution of the compound in a mixture of methanol and chloroform.

Structure Elucidation Workflow and Key
Correlations

The elucidation of the intricate structure of Rubriflordilactone A was a stepwise process
involving the piecing together of spectroscopic data. The following diagrams illustrate the
logical workflow and key structural relationships.
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Figure 1: Experimental workflow for the structure elucidation of Rubriflordilactone A.
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Figure 2: Logical relationships of key 2D NMR correlations for structural determination.

Conclusion

The structure of Rubriflordilactone A was successfully elucidated through a combination of
meticulous isolation techniques and comprehensive spectroscopic analysis. The application of
1D and 2D NMR spectroscopy, along with high-resolution mass spectrometry, allowed for the
determination of its planar structure, while single-crystal X-ray diffraction provided the definitive
relative stereochemistry. This detailed structural information is fundamental for further
investigation into its biological activities, including its noted anti-HIV-1 properties, and for
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guiding synthetic efforts.[1][2][3] The total synthesis of Rubriflordilactone A has since been
accomplished, confirming the elucidated structure.[4][5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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